![molecular formula C9H12Cl2N2O B1445676 (3R)-3-amino-3-(4-chlorophenyl)propanamide hydrochloride CAS No. 1384435-45-3](/img/structure/B1445676.png)
(3R)-3-amino-3-(4-chlorophenyl)propanamide hydrochloride
Overview
Description
“(3R)-3-amino-3-(4-chlorophenyl)propanamide hydrochloride” is a compound with the CAS Number: 1384435-45-3 . It has a molecular weight of 235.11 . The compound is stored at a temperature of 4 degrees Celsius and is in powder form .
Molecular Structure Analysis
The InChI code for “(3R)-3-amino-3-(4-chlorophenyl)propanamide hydrochloride” is 1S/C9H11ClN2O.ClH/c10-7-3-1-6 (2-4-7)8 (11)5-9 (12)13;/h1-4,8H,5,11H2, (H2,12,13);1H/t8-;/m1./s1 . This code provides a standard way to encode the compound’s molecular structure .Physical And Chemical Properties Analysis
“(3R)-3-amino-3-(4-chlorophenyl)propanamide hydrochloride” is a powder that is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Anticonvulsant Studies
Isomeric compounds related to (3R)-3-amino-3-(4-chlorophenyl)propanamide have been investigated for their anticonvulsant properties. In a study, these compounds were tested against seizures in mice and found to be more potent than standard drugs like phenytoin and valproate, suggesting potential as treatments for generalized seizures (Idris, Ayeni, & Sallau, 2011).
Antimicrobial Properties
Research on arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment, which are structurally related to (3R)-3-amino-3-(4-chlorophenyl)propanamide, has shown promise in antimicrobial applications. These compounds have been tested for antibacterial and antifungal activities (Baranovskyi et al., 2018).
Chiral Nylon 3 Analog
3-Amino-3-deoxy-2,4,5,6-tetra-O-methyl-D-altronic acid hydrochloride, an analog of (3R)-3-amino-3-(4-chlorophenyl)propanamide, has been used as a key intermediate in the preparation of poly[(2S,3R)-2-methoxy-3-(D-erythro-trimethoxypropyl)propanamide], a chiral nylon 3 analog. This demonstrates its potential in materials science and polymer chemistry (García-Martín, Báñez, & Galbis, 2001).
Synthesis and Characterization
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide, a derivative of (3R)-3-amino-3-(4-chlorophenyl)propanamide, has been synthesized and characterized using various spectroscopic techniques. This research contributes to the development of new chlorine-containing derivatives with potential applications in various fields (Manolov et al., 2022).
Antidepressant Potential
Derivatives of (3R)-3-amino-3-(4-chlorophenyl)propanamide have been synthesized and evaluated for their potential as antidepressant agents. These compounds were tested in animal models for depression and showed promising results with reduced side effects compared to existing treatments (Clark et al., 1979).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
(3R)-3-amino-3-(4-chlorophenyl)propanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O.ClH/c10-7-3-1-6(2-4-7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H2,12,13);1H/t8-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSYODMJQPSVPZ-DDWIOCJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)N)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CC(=O)N)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-3-amino-3-(4-chlorophenyl)propanamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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